3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine
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Overview
Description
3-Bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine is a brominated heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriately substituted pyridines or quinolines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: : The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Oxidation products may include carboxylic acids, ketones, or aldehydes.
Reduction: : Reduced forms can include amines or other less oxidized derivatives.
Substitution: : Substitution reactions can yield a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or receptor binding.
Medicine: : Potential medicinal applications include the development of new pharmaceuticals, especially in the areas of neurology and cardiology.
Industry: : It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-Bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine is structurally similar to other naphthyridines and related heterocyclic compounds. Some similar compounds include:
7,8,9,10-Tetrahydro-6H-cyclohepta[b]naphthalene
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-6(5H)-one
These compounds share the fused ring structure but differ in the presence and position of substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-7-10-6-9-4-2-1-3-5-12(9)16-13(10)15-8-11/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGRNRKVEOPKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC(=CN=C3N=C2CC1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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